

Technical Guide: 3-Nitro-4-(trifluoromethyl)aniline (CAS 393-11-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Nitro-4-(trifluoromethyl)aniline

Cat. No.: B1358237

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Nitro-4-(trifluoromethyl)aniline**, a key chemical intermediate. The information is curated for professionals in research and development, with a focus on its physicochemical properties, synthesis, applications, and safety protocols.

Chemical Identity and Properties

3-Nitro-4-(trifluoromethyl)aniline, also known as 5-Amino-2-nitrobenzotrifluoride, is an aromatic amine.^{[1][2]} The presence of both a nitro group and a trifluoromethyl group significantly influences its chemical reactivity, making it a valuable precursor in complex organic synthesis.^[3]

Physicochemical Properties

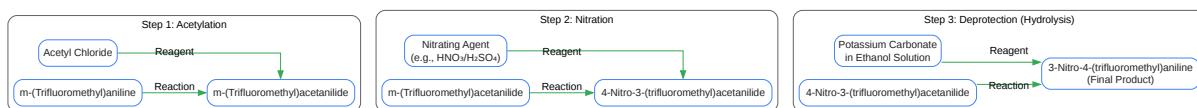
The core physical and chemical characteristics of **3-Nitro-4-(trifluoromethyl)aniline** are summarized below. These properties are essential for designing experimental conditions, including solvent selection and reaction temperature.

Property	Value	Citations
CAS Number	393-11-3	[1] [2] [4]
Molecular Formula	C ₇ H ₅ F ₃ N ₂ O ₂	[1] [4] [5] [6]
Molecular Weight	206.12 g/mol	[4] [5] [6]
Appearance	Yellow to orange crystalline powder	[7]
Melting Point	122-129 °C	[4] [7] [8]
Boiling Point	326.4 ± 42.0 °C (Predicted)	[5] [8] [9]
Density	~1.5 g/cm ³ (estimate)	[5]
Solubility	Slightly soluble in DMSO and Methanol. Soluble in ether.	[8] [9]
pKa	-0.22 ± 0.10 (Predicted)	[9]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of the compound.

Spectrum	Data	Citations
IR	v _{max} cm ⁻¹ : 3535 (NH ₂), 3434 (NH ₂), 1635, 1592 (NO ₂), 1520 (NO ₂)	[10] [11]
¹ H NMR	(400 MHz, DMSO-d ₆) δ 8.59 (d, J = 2.7 Hz, 1H), 8.55 (dd, J = 9.3, 2.7 Hz, 1H), 7.55 (br s, 2H), 7.32 (d, J = 9.3 Hz, 1H)	[10] [11]
¹³ C NMR	(100 MHz, DMSO-d ₆) δ 151.8 (C), 135.0 (C), 128.7 (CH), 123.7 (q, J = 5.9 Hz, C), 123.4 (q, J = 272.5 Hz, CF ₃), 120.3 (CH), 116.7 (q, J = 31.5 Hz, C)	[10]

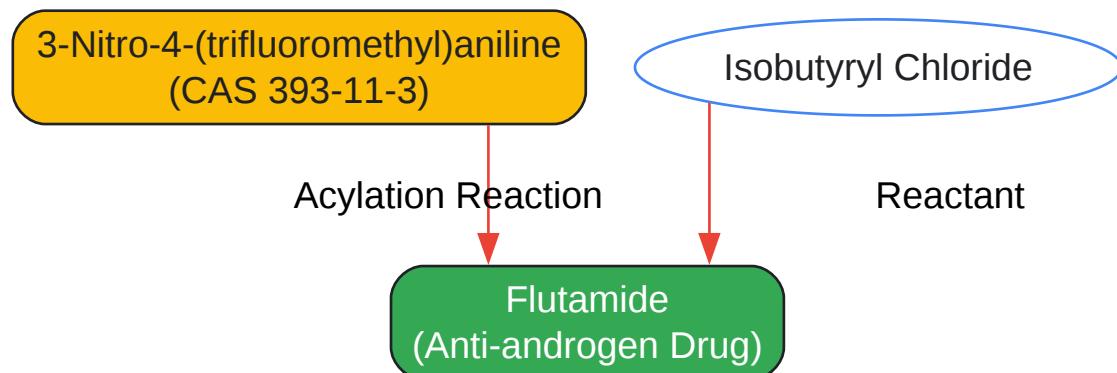

Synthesis and Reactions

3-Nitro-4-(trifluoromethyl)aniline is primarily used as an intermediate in organic synthesis.

[10] A common application is in the preparation of the non-steroidal anti-androgen drug, Flutamide.[8]

General Synthesis Workflow

The synthesis of **3-Nitro-4-(trifluoromethyl)aniline** can be achieved through the nitration of an acetylated precursor, followed by deprotection. This multi-step process ensures regioselective nitration.



[Click to download full resolution via product page](#)

General Synthesis Workflow for **3-Nitro-4-(trifluoromethyl)aniline**.

Role in Flutamide Synthesis

This compound is a critical building block for Flutamide. The amino group of **3-Nitro-4-(trifluoromethyl)aniline** is typically acylated to form the final drug substance.

[Click to download full resolution via product page](#)

Role as an intermediate in the synthesis of Flutamide.

Experimental Protocols

Synthesis from m-(Trifluoromethyl)aniline[15]

A documented method involves a two-step process starting from m-(trifluoromethyl)aniline.[12]

- Step 1: Acetylation: m-(Trifluoromethyl)aniline is reacted with acetyl chloride in a non-protic solvent to yield N-[3-(trifluoromethyl)phenyl]acetamide.
- Step 2: Nitration: The resulting acetanilide is nitrated. This reaction is typically performed under heating conditions (e.g., 60-65 °C).[12]
- Step 3: Hydrolysis: The acetyl group is removed from the 4-nitro-3-trifluoromethyl acetanilide intermediate using potassium carbonate in an ethanol solution to yield the final product.[12]

Synthesis from 1-azido-4-nitrobenzene[13]

An alternative synthesis route has been described:[10]

- A thiazolium salt catalyst is added to a solution of 1-azido-4-nitrobenzene and t-BuOH in degassed THF under an argon atmosphere.
- The suspension is stirred, and then NaOt-Bu is added.
- After the reaction is complete (e.g., 12 hours), water is added, and the product is extracted with an organic solvent like ethyl acetate.

- The combined organic phases are dried and concentrated.
- Purification is achieved via silica gel chromatography.

Applications

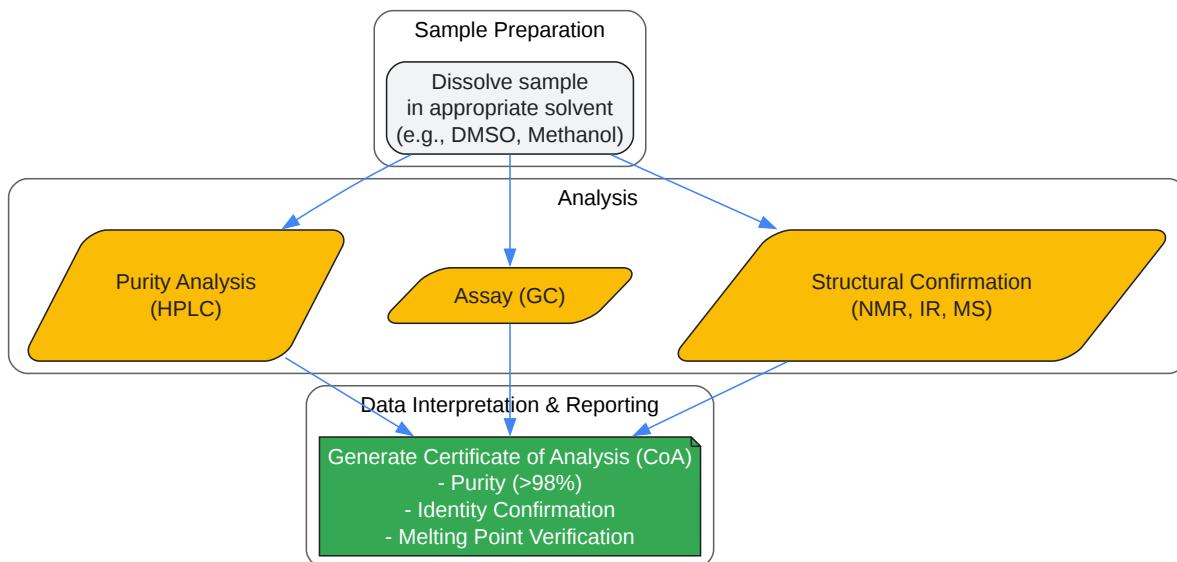
The unique electronic properties imparted by the nitro and trifluoromethyl groups make this compound a versatile intermediate.

- Pharmaceuticals: It is a key precursor for active pharmaceutical ingredients (APIs), most notably in the synthesis of anti-cancer drugs like Flutamide.[\[3\]](#)[\[13\]](#) The trifluoromethyl group often enhances bioavailability and metabolic stability.[\[3\]](#)
- Agrochemicals: It serves as an intermediate in the manufacturing of various pesticides and herbicides.[\[3\]](#)[\[13\]](#)
- Dyes and Pigments: The chromophoric nature of the molecule makes it suitable for producing specialized dyes.[\[13\]](#)
- Research: It is used as a biochemical reagent in life science research and as a building block for novel compounds in medicinal chemistry.[\[13\]](#)[\[14\]](#)

Safety and Handling

Proper handling of **3-Nitro-4-(trifluoromethyl)aniline** is crucial to ensure laboratory safety.

Hazard Identification


Hazard Type	GHS Classification and Statements	Citations
GHS Pictogram	GHS07 (Exclamation Mark)	[4]
Signal Word	Warning	[15]
Hazard Codes	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[4]
Precautionary Statements	P261, P280, P302+P352, P304+P340, P305+P351+P338	[4] [15]

Handling and Storage

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[15\]](#)[\[16\]](#) A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded.[\[15\]](#)
- Handling: Avoid breathing dust.[\[16\]](#) Wash hands and any exposed skin thoroughly after handling.[\[16\]](#) Use only in a well-ventilated area.
- Storage: Store in a dry, cool, and well-ventilated place.[\[4\]](#)[\[16\]](#) Keep the container tightly closed. Store at temperatures between 10°C - 25°C.[\[4\]](#)
- Incompatibilities: Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[\[16\]](#)

Analytical Workflow

A standard workflow for the analysis and quality control of **3-Nitro-4-(trifluoromethyl)aniline** involves multiple analytical techniques to confirm identity, purity, and quality.

[Click to download full resolution via product page](#)

Logical workflow for the analysis of **3-Nitro-4-(trifluoromethyl)aniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-NITRO-3-(TRIFLUOROMETHYL)ANILINE | CAS 393-11-3 [matrix-fine-chemicals.com]
- 3. nbno.com [nbno.com]

- 4. 4-Nitro-3-(trifluoromethyl)aniline (FLU-1) | 393-11-3 | FN26253 [biosynth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Nitro-3-trifluoromethyl aniline | 393-11-3 | MOLNOVA [molnova.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 4-Nitro-3-(Trifluoromethyl)Aniline CAS No. 393-11-3 | Reformchem [reformchem.com]
- 9. ru.unilongindustry.com [ru.unilongindustry.com]
- 10. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 11. 4-Nitro-3-trifluoromethyl aniline | 393-11-3 [chemicalbook.com]
- 12. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. fishersci.fr [fishersci.fr]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Technical Guide: 3-Nitro-4-(trifluoromethyl)aniline (CAS 393-11-3)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358237#3-nitro-4-trifluoromethyl-aniline-cas-number-393-11-3-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com